molecular formula C19H15NO6 B2895180 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1170127-92-0

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2895180
CAS RN: 1170127-92-0
M. Wt: 353.33
InChI Key: ASMOKHKESQYCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide, also known as BDC, is a chemical compound with potential applications in scientific research. BDC is a chromene derivative that has been synthesized through various methods, with each method having its advantages and limitations.

Scientific Research Applications

Antitumor Activity

This compound has shown promise as a potential antitumor agent. Studies have indicated that it can induce apoptosis (programmed cell death) and cause cell cycle arrests in both S-phase and G2/M-phase in cancer cell lines such as HeLa . This suggests that it could be developed further for cancer therapy.

Selectivity Between Cancer Cells and Normal Cells

The compound has exhibited good selectivity between cancer cells and normal cells with IC50 values greater than 30 μM . This selectivity is crucial for minimizing damage to healthy cells during cancer treatment.

Mechanism of Action

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c21-18(14-9-12-3-1-2-4-15(12)26-19(14)22)20-7-8-23-13-5-6-16-17(10-13)25-11-24-16/h1-6,9-10H,7-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMOKHKESQYCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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